molecular formula C29H23N5O3 B607229 DW10075 CAS No. 1804982-31-7

DW10075

Cat. No. B607229
M. Wt: 489.535
InChI Key: UWMIICSPAFDEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DW10075 is a novel potent and highly selective inhibitor of VEGFR, exhibiting antitumor activities both in vitro and in vivo.

Scientific Research Applications

Antitumor Activities

DW10075, identified as a novel and highly selective inhibitor of VEGFRs (vascular endothelial growth factor receptors), has shown promising results in antitumor activities both in vitro and in vivo. It selectively inhibited VEGFR-1, VEGFR-2, and VEGFR-3, showing significant blockade of VEGF-induced activation of VEGFR and its downstream signaling transduction in human umbilical vein endothelial cells. This inhibition resulted in reduced angiogenesis and tumor growth, particularly observed in U87-MG human glioblastoma xenograft tumors in mice. The study indicates DW10075's potential for further development as an anti-cancer drug (Li et al., 2016).

properties

CAS RN

1804982-31-7

Product Name

DW10075

Molecular Formula

C29H23N5O3

Molecular Weight

489.535

IUPAC Name

6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide

InChI

InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

UWMIICSPAFDEMX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DW-10075;  DW 10075;  DW10075

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.